![molecular formula C19H12N2OS2 B12557424 3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine CAS No. 189182-90-9](/img/structure/B12557424.png)
3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine is a complex heterocyclic compound that belongs to the family of phenothiazines. Phenothiazines are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine typically involves the fusion of benzothiazine and phenothiazine rings. One common method involves the reaction of 3-amino-6-methoxypyridin-2-thiol with 2,3-dichloro-1,4-naphthoquinone in the presence of hydrochloric acid and ethanol. The mixture is refluxed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenothiazines .
Wissenschaftliche Forschungsanwendungen
3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine involves its interaction with various molecular targets and pathways:
Photoredox Catalysis: The compound acts as a photocatalyst, facilitating the transfer of electrons under light irradiation, leading to the formation of reactive intermediates that drive chemical reactions.
Biological Activity: The compound interacts with cellular components, potentially inhibiting the replication of viruses and exhibiting anticancer activity through the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications and as a dye.
Benzo[b]phenothiazine: A derivative with similar structural features but different electronic properties.
Dibenzo[b,i]phenothiazine: Another derivative with extended conjugation and unique photophysical properties.
Uniqueness
3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong electron-donating capabilities and efficient photoredox catalysis .
Eigenschaften
CAS-Nummer |
189182-90-9 |
---|---|
Molekularformel |
C19H12N2OS2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-methoxy-[1,4]benzothiazino[2,3-b]phenothiazine |
InChI |
InChI=1S/C19H12N2OS2/c1-22-11-6-7-13-17(8-11)24-19-10-14-18(9-15(19)21-13)23-16-5-3-2-4-12(16)20-14/h2-10H,1H3 |
InChI-Schlüssel |
LPGXLDJHMPBWEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=C4C(=NC5=CC=CC=C5S4)C=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.